REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]([CH:12]([CH3:14])[CH3:13])=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[C:4]([O:15][CH2:16][O:17][CH3:18])[CH:3]=1.[OH-].[K+]>CO.O>[OH:1][C:2]1[C:11]([CH:12]([CH3:13])[CH3:14])=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:15][CH2:16][O:17][CH3:18])[CH:3]=1 |f:1.2|
|
Name
|
methyl 4-hydroxy-5-isopropyl-2-(methoxymethyloxy)benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC(=C(C(=O)OC)C=C1C(C)C)OCOC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue acidified by the addition of 2M hydrochloric acid (30 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic material was extracted with ethyl acetate (2×20 ml)
|
Type
|
CUSTOM
|
Details
|
the combined organic extracts were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil that
|
Type
|
WASH
|
Details
|
Elution with 2M ammonia in methanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=C(C(=O)O)C=C1C(C)C)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |